Triphenyl(3-phenylpropyl)phosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is a phosphonium salt that is widely used in organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is often used as a source of triphenylphosphine, a common ligand in coordination chemistry and a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide can be synthesized through the reaction of triphenylphosphine with 3-phenylpropyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form triphenylphosphine oxide.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used in substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Various reduced forms depending on the specific reaction.
Substitution: Substituted phosphonium salts.
Scientific Research Applications
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and as a ligand in coordination chemistry.
Biology: It can be used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of triphenyl(3-phenylpropyl)phosphanium;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can donate or accept electrons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common ligand and reagent in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine sulfide: A sulfur analog of triphenylphosphine oxide.
Uniqueness
Triphenyl(3-phenylpropyl)phosphanium;hydrobromide is unique due to its specific structure, which includes a 3-phenylpropyl group. This structural feature imparts distinct reactivity and properties compared to other triphenylphosphine derivatives .
Properties
Molecular Formula |
C27H27BrP+ |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
triphenyl(3-phenylpropyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C27H26P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-12,14-15,17-22H,13,16,23H2;1H/q+1; |
InChI Key |
RPUZOJFXAPSSJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.